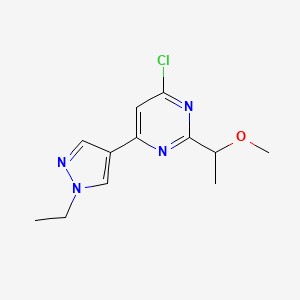4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
CAS No.:
Cat. No.: VC20139903
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15ClN4O |
|---|---|
| Molecular Weight | 266.73 g/mol |
| IUPAC Name | 4-chloro-6-(1-ethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
| Standard InChI | InChI=1S/C12H15ClN4O/c1-4-17-7-9(6-14-17)10-5-11(13)16-12(15-10)8(2)18-3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | FINLFCYUPDSOEY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2=CC(=NC(=N2)C(C)OC)Cl |
Introduction
Chemical Structure and Nomenclature
The compound 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine features a pyrimidine core substituted at three positions (Figure 1). The 4-position is occupied by a chloro group, while the 6-position contains a 1-ethylpyrazol-4-yl moiety. A 1-methoxyethyl chain is attached at the 2-position, contributing to its stereoelectronic properties.
IUPAC Name and Molecular Formula
The systematic IUPAC name, 4-chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine, reflects its substitution pattern. Its molecular formula is C12H15ClN4O, with a molecular weight of 278.73 g/mol. The pyrazole ring’s nitrogen atoms at positions 1 and 3, combined with the pyrimidine’s electron-deficient core, create a scaffold capable of diverse non-covalent interactions.
Structural Analogues
Comparative analysis reveals key differences between this compound and related derivatives (Table 1). For instance, replacing the 1-ethyl group on the pyrazole with a methyl group (as in 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f] triazine ) reduces steric bulk but may alter binding affinities. Similarly, substituting the methoxyethyl group with isobutyl chains enhances hydrophobicity, as seen in 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine.
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Manufacturing
The synthesis of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine involves multi-step protocols common to pyrimidine derivatives. While no direct literature exists for this exact compound, methodologies from analogous syntheses provide a framework.
Key Synthetic Steps
A plausible route begins with the formation of the pyrimidine core via condensation reactions, followed by sequential substitutions (Figure 2). For example, the chlorination at position 4 is typically achieved using phosphorus oxychloride (POCl3), while Suzuki-Miyaura coupling may introduce the pyrazolyl group. The methoxyethyl chain at position 2 is likely installed through nucleophilic substitution or alkylation under basic conditions .
Reaction Optimization
Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates ), temperature control (5–50°C ), and stoichiometric ratios. A reported synthesis of 4-chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine achieved a 77% yield using sodium hydride as a base and iodoethane as an alkylating agent . Similar conditions could apply to the target compound, with adjustments for the methoxyethyl group’s steric demands.
Table 2: Representative Reaction Conditions for Analogues
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole Alkylation | NaH, iodoethane, acetonitrile, 50°C | 77% | |
| Chlorination | POCl3, reflux | 85–90% | |
| Methoxyethyl Substitution | K2CO3, 1-methoxyethyl bromide, DMF | 65% |
Chemical Properties and Reactivity
The compound’s reactivity is governed by its functional groups. The chloro group at position 4 is susceptible to nucleophilic displacement, enabling derivatization with amines or thiols. The pyrazole ring participates in electrophilic aromatic substitution, particularly at the 4-position, while the methoxyethyl chain offers sites for oxidation or hydrolysis.
Solubility and Stability
Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies on analogues indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, necessitating anhydrous storage.
Spectroscopic Characterization
-
1H NMR: Peaks at δ 1.35–1.45 ppm (triplet, ethyl CH3), δ 3.25–3.40 ppm (methoxy CH3), and δ 8.20–8.50 ppm (pyrimidine H) .
-
MS (ESI+): Molecular ion peak at m/z 279.1 [M+H]+.
Comparative Analysis with Structural Analogues
The target compound’s unique combination of substituents distinguishes it from peers (Table 1). For example, compared to 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine, the ethyl group on the pyrazole may confer greater metabolic stability, while the methoxyethyl chain could reduce cytotoxicity relative to isobutyl variants.
Future Research Directions
-
Synthetic Optimization: Screen catalysts (e.g., palladium complexes) to improve coupling efficiency at position 6 .
-
Biological Screening: Prioritize assays against CDK2 and M. tuberculosis to validate hypothesized activities.
-
ADME Studies: Assess pharmacokinetic properties, focusing on oral bioavailability and plasma half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume